molecular formula C11H20O2 B12663046 2,4-Heptadiene, 1,1-diethoxy- CAS No. 72102-75-1

2,4-Heptadiene, 1,1-diethoxy-

Cat. No.: B12663046
CAS No.: 72102-75-1
M. Wt: 184.27 g/mol
InChI Key: IUCUZLBVRQWKAT-XBLVEGMJSA-N
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Description

These compounds are acetals or diethyl acetals, typically synthesized via acid-catalyzed reactions between aldehydes and ethanol. For example, 1,1-diethoxy ethane (CAS 4744-08-5) and 1,1-diethoxy butane (CAS 3658-79-5) are common intermediates in organic synthesis and industrial processes . The diethoxy functional group imparts stability to reactive aldehyde precursors, making these compounds valuable in pharmaceuticals, fragrances, and specialty chemicals .

Properties

CAS No.

72102-75-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2E,4E)-1,1-diethoxyhepta-2,4-diene

InChI

InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+

InChI Key

IUCUZLBVRQWKAT-XBLVEGMJSA-N

Isomeric SMILES

CC/C=C/C=C/C(OCC)OCC

Canonical SMILES

CCC=CC=CC(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Heptadiene, 1,1-diethoxy- typically involves the reaction of heptadiene with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the diethoxy derivative.

Industrial Production Methods

Industrial production methods for 2,4-Heptadiene, 1,1-diethoxy- are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is monitored and controlled to maintain optimal conditions for the highest yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Heptadiene, 1,1-diethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2,4-Heptadiene, 1,1-diethoxy- has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Heptadiene, 1,1-diethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bonds in the heptadiene moiety allow for conjugation and resonance, which can affect the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1,1-diethoxy compounds with varying carbon chain lengths:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings References
1,1-Diethoxy ethane C₆H₁₂O₂ 116.16 4744-08-5 - By-product in ethanol-to-butanol catalysis ; antimicrobial in Streptomyces parvus extracts .
1,1-Diethoxy butane C₈H₁₆O₂ 144.21 3658-79-5 - Optimized production via simulated moving bed reactors; industrial solvent .
1,1-Diethoxy heptane C₁₁H₂₄O₂ 188.31 688-82-4 - Reported in Allophylus cobbe leaves (82.97% in GC-MS); potential fragrance component .
1,1-Diethoxy pentane C₉H₂₀O₂ 160.25 3658-79-5 - Similar synthesis pathway to butane derivatives; limited pharmacological data .
1,1-Diethoxy-6-methylheptane C₁₂H₂₆O₂ 202.34 69178-43-4 - Isooctane derivative; industrial applications (e.g., Isovertal 411 L solvent) .

Functional and Biomedical Roles

  • Antimicrobial Activity : 1,1-diethoxy ethane in Streptomyces parvus extracts demonstrates anti-inflammatory and analgesic properties .
  • Insect Biochemistry: 1,1-diethoxy butane is identified in Encosternum delegorguei methanol extracts, highlighting its role in insect biosynthetic pathways .
  • Industrial Use : 1,1-diethoxy butane is a precursor for specialty chemicals, with optimized production costs (~$1.50/kg) via membrane reactors .

Key Research Findings

  • Catalytic By-Products: 1,1-diethoxy ethane concentrations peak early in ethanol conversion reactions before sharply declining, suggesting its role as an intermediate .
  • Natural Abundance : GC-MS analyses of Allophylus cobbe leaves revealed 1,1-diethoxy heptane as the dominant compound (82.97%), linking it to phytol-associated antioxidant activity .
  • Economic Viability: Simulated moving bed reactors reduce 1,1-diethoxy butane production costs by 30% compared to batch reactors .

Biological Activity

2,4-Heptadiene, 1,1-diethoxy- (CAS No. 72102-75-1) is an organic compound characterized by its unique structure and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2,4-Heptadiene, 1,1-diethoxy- has the following chemical properties:

PropertyDetails
Molecular Formula C11H20O2
Molecular Weight 184.28 g/mol
IUPAC Name 2,4-Heptadiene-1,1-diethoxy
CAS Number 72102-75-1

The compound features a diene structure that contributes to its reactivity and potential biological interactions.

Antioxidant Activity

Antioxidant properties have been observed in some diene compounds. These compounds can scavenge free radicals and reduce oxidative stress in cells. A comparative study highlighted that diene derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage . The presence of ethoxy groups in 2,4-heptadiene could enhance its electron-donating ability, thereby improving its antioxidant capacity.

The biological activity of 2,4-heptadiene, 1,1-diethoxy- may involve multiple mechanisms:

  • Free Radical Scavenging : The compound may neutralize free radicals through hydrogen donation or electron transfer.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Interaction : Dienes can integrate into lipid membranes, potentially disrupting microbial membranes and leading to cell lysis.

Case Study: Antibacterial Activity

A study investigated the antibacterial effects of various diene compounds against E. coli. The results indicated that certain structural modifications could enhance activity. While specific data on 2,4-heptadiene is lacking, the findings suggest that modifications to the diene structure can influence biological efficacy.

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds:

  • A synthesis route for diethoxy-dienes was developed that showed promising yields and purity .
  • In vitro assays demonstrated that similar compounds exhibited significant cytotoxicity against cancer cell lines .

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